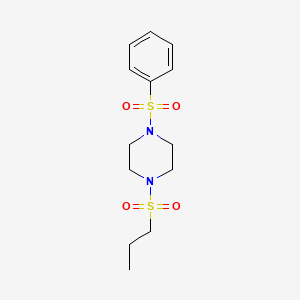

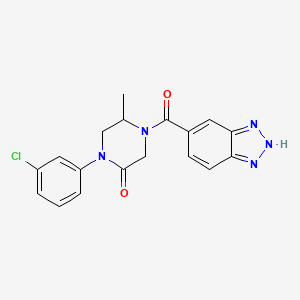

1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(phenylsulfonyl)-4-(propylsulfonyl)piperazine, also known as PSP, is a chemical compound that has gained significant attention in the field of scientific research. PSP is a piperazine derivative that has been synthesized through a multi-step process. The compound has shown promising results in various studies, leading to its potential applications in the field of medicine and biochemistry.

Applications De Recherche Scientifique

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized, leading to the discovery of potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity towards the A2B receptor, with notable examples being PSB-09120 and PSB-0788. Furthermore, PSB-603 was developed as an A2B-specific antagonist, demonstrating high affinity and selectivity, making it a valuable pharmacological tool for the selective labeling of A2B receptors (Borrmann et al., 2009).

Enzymatic Oxidative Metabolism

The oxidative metabolism of Lu AA21004, a novel antidepressant, involved various cytochrome P450 enzymes. This study provides insight into the metabolism pathways of compounds containing piperazine and sulfonyl groups, highlighting the enzyme kinetics and the formation of metabolites like 4-hydroxy-phenyl metabolite and sulfoxide, among others (Hvenegaard et al., 2012).

Sulfomethylation of Polyazamacrocycles

Sulfomethylation techniques have been applied to piperazine and other polyazamacrocycles, providing a route to synthesize mixed-side-chain macrocyclic chelates. This method enables the introduction of sulfonate groups, which are pivotal for the development of mono- and diacetate, phosphonate, and phosphinate derivatives of these macrocycles, showcasing the versatility of sulfomethylation in creating functionalized compounds for potential applications in chelation therapy or radiolabeling (van Westrenen & Sherry, 1992).

Antibacterial Agents Development

Research into N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine revealed that these compounds exhibit suitable antibacterial properties. The synthesized molecules showed inhibitory potential against pathogenic bacterial strains like Bacillus subtilis and Escherichia coli, demonstrating the relevance of sulfonyl and piperazine functional groups in developing new antibacterial agents (Abbasi et al., 2020).

Melanocortin Receptor Ligands

Piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ" were synthesized, highlighting the structural and pharmacological characterization of these compounds. These studies contribute to the understanding of MC4R ligand interactions and offer a basis for the development of new therapeutic agents targeting melanocortin receptors, showcasing the application of piperazine derivatives in receptor-ligand studies (Mutulis et al., 2004).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-propylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-2-12-20(16,17)14-8-10-15(11-9-14)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHVKUSTQPFGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-4-(propylsulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)

![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)